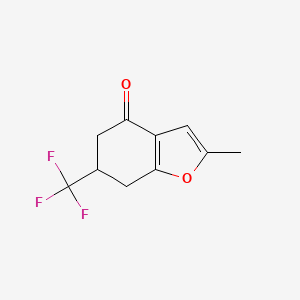

2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

Description

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2-methyl-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one |

InChI |

InChI=1S/C10H9F3O2/c1-5-2-7-8(14)3-6(10(11,12)13)4-9(7)15-5/h2,6H,3-4H2,1H3 |

InChI Key |

JOBGRBCGAAXBKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)CC(CC2=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable phenol derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions. The cyclization to form the benzofuran ring often requires the use of strong acids or bases as catalysts and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.

- Cell Cycle Arrest : Treatment with this compound has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

The compound has demonstrated notable antibacterial effects against various pathogens, including:

- Gram-negative bacteria : Effective against E. coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : Exhibits activity against Staphylococcus aureus.

Additionally, preliminary studies suggest potential antifungal properties against Candida albicans.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one against HepG2 liver cancer cells. The results indicated:

- A significant reduction in cell viability at concentrations above 50 µM.

- Induction of apoptosis was confirmed through increased expression of Bax and decreased Bcl-2 levels.

Case Study 2: Antimicrobial Properties

In another study assessing antimicrobial activity, 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one was tested against clinical strains of E. coli and S. aureus. Findings included:

- Zones of inhibition measured up to 20 mm at concentrations of 100 µg/mL.

- The compound showed comparable efficacy to standard antibiotics.

Mechanism of Action

The mechanism by which 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzofuran ring structure is known to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

- 2-Methyl-6-(trifluoromethyl)nicotinic acid

- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol

Uniqueness

Compared to these similar compounds, 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one stands out due to its benzofuran ring structure, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group further distinguishes it, providing a balance of hydrophobicity and reactivity that is valuable in various applications.

Biological Activity

2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is a synthetic organic compound belonging to the benzofuran class. Its unique structural features, including a trifluoromethyl group and a bicyclic structure, contribute to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 218.17 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its biological reactivity compared to other benzofurans.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the interaction with microbial targets, making it a candidate for further investigation in antimicrobial applications.

Antioxidant Properties

Studies suggest that benzofuran derivatives can exhibit significant antioxidant activity. The structural characteristics of 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and inhibitors of this enzyme are sought for treating hyperpigmentation disorders. Preliminary studies suggest that 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one may inhibit tyrosinase activity, which could lead to applications in cosmetic formulations aimed at skin lightening .

Synthesis Methods

Several methods have been reported for synthesizing 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one:

- Cyclization Reactions : Utilizing trifluoromethylating agents in the presence of strong bases.

- Refluxing Techniques : Employing polar aprotic solvents to facilitate the formation of the benzofuran ring.

These methods allow for efficient production while maintaining high yields and purity .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various benzofuran derivatives on tyrosinase activity in B16F10 murine melanoma cells. The results indicated that 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one exhibited significant inhibition of both intracellular and extracellular tyrosinase activity when compared to known inhibitors like kojic acid. This suggests its potential use in treating hyperpigmentation-related disorders .

Antioxidant Efficacy Assessment

In another investigation focusing on antioxidant properties, compounds similar to 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one were tested against various oxidative stress models. The findings demonstrated a notable capacity for scavenging reactive oxygen species (ROS), indicating potential therapeutic applications in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one:

| Compound Name | Structural Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one | Trifluoromethyl and methyl groups | Enhanced stability and reactivity | Potential tyrosinase inhibitor |

| 3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one | Similar trifluoromethyl substitution | Different methyl positioning | Antioxidant properties |

| 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one | Lacks trifluoromethyl group | Different biological activity profiles | Limited antimicrobial activity |

The presence of both methyl and trifluoromethyl groups distinguishes 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one from its analogs and may enhance its efficacy in biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one?

- Answer: The compound can be synthesized via chemoenzymatic routes involving regioselective acetoxylation of dihydrobenzofuranone precursors, followed by enzymatic kinetic resolution to isolate enantiomers . Alternative strategies include one-pot Morita–Baylis–Hillman reactions for functionalized derivatives, where substituents are introduced through optimized coupling conditions (e.g., NaH/THF-mediated alkylation) . Rh(III)-catalyzed C-H annulation has also been reported for constructing the benzofuranone core, offering atom-economical access to derivatives .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Answer: Multi-modal spectroscopic analysis is critical:

- IR spectroscopy identifies carbonyl stretches (e.g., 1705–1716 cm⁻¹ for the ketone group) .

- 1H/13C NMR confirms regiochemistry (e.g., δ ~2.5–3.0 ppm for methyl groups; δ ~190–200 ppm for carbonyl carbons) .

- GCMS/HRMS verifies molecular weight and detects impurities (e.g., discrepancies between calculated and observed m/z values may indicate isomerization or byproducts) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer: Key precautions include:

- Avoiding ignition sources (P210) and ensuring ventilation (P403) due to flammability risks .

- Using PPE to prevent skin/eye contact (H314, H315) .

- Storing in airtight containers (P404) and maintaining temperatures below 50°C (P412) .

Advanced Research Questions

Q. What strategies resolve enantiomeric excess challenges in asymmetric synthesis of this compound?

- Answer: Enzymatic kinetic resolution using Aspergillus niger or lipases effectively separates racemic mixtures, achieving >90% enantiomeric excess (e.e.) . For catalytic asymmetric synthesis, chiral ligands in Rh(III)-catalyzed C-H activation (e.g., Cp*RhCl₂ with L-proline derivatives) show promise but require optimization for stereochemical control .

Q. How can impurities and structural isomers arising during synthesis be systematically addressed?

- Answer:

- Chromatographic purification (e.g., silica gel column chromatography with gradient elution) isolates isomers .

- HRMS-guided fractionation identifies off-target masses, enabling synthetic route adjustments (e.g., reducing reaction time to minimize byproduct formation) .

- Dynamic NMR can resolve conformational ambiguities in diastereomers .

Q. What catalytic systems enable C-H functionalization for late-stage derivatization of this benzofuranone scaffold?

- Answer: Rh(III)-catalyzed annulation with diazo compounds (e.g., 2-diazo-1,3-diketones) introduces fused rings or substituents at the C5/C6 positions . Transition-metal-free approaches, such as base-mediated [3,3]-sigmatropic rearrangements, also enable functionalization (e.g., aryl group migration) .

Q. How does biotransformation expand the structural diversity of this compound?

- Answer: Microbial transformations (e.g., using Aspergillus niger) hydroxylate specific positions (e.g., C5 or C7), generating metabolites for pharmacological profiling . Co-culturing with Saccharomyces cerevisiae enhances regioselectivity in oxidation reactions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between reported purity and observed impurities in synthesized batches?

- Answer: While GCMS may report 100% purity, minor isomers (e.g., 2% impurities in ) often arise from tautomerization or residual solvents. Cross-validate using HPLC-DAD/ELSD to quantify non-volatile impurities and X-ray crystallography to confirm stereochemical homogeneity . Adjust quenching conditions (e.g., rapid cooling) to suppress post-synthesis degradation .

Methodological Recommendations

- Synthetic Optimization: Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for scalable routes .

- Analytical Workflow: Combine hyphenated techniques (e.g., LC-MS/NMR) for real-time monitoring of reactive intermediates .

- Safety Compliance: Implement hazard-specific SOPs aligned with GHS codes (e.g., P307+P311 for exposure emergencies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.